![molecular formula C23H20N4O3S3 B2686274 N-((3-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 477538-76-4](/img/structure/B2686274.png)
N-((3-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-4-(N,N-dimethylsulfamoyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, reactions of N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide ligands with Ru (PPh3)3ClH (CO) and Ru (PPh3)3 (CO)2H2 precursors have been used to create organo-carboxamide ruthenium (II) complexes .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques such as NMR, FT-IR spectroscopies, mass spectrometry, micro-analyses, and single X-ray crystallography .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, organo-carboxamide ruthenium (II) complexes have shown moderate catalytic activities in the transfer hydrogenation of a broad spectrum of ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques .Scientific Research Applications
Antibacterial Activity
The compound has been investigated for its potential as an antibacterial agent. Researchers synthesized 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones, which exhibited profound antimicrobial activity. These compounds were screened in vitro against a representative panel of Gram-positive and Gram-negative bacteria . The design and synthesis of such compounds contribute to the development of novel antibacterial agents.
Anticancer Potential
Quinazoline derivatives, including those containing the benzothiazole moiety, have shown promise in cancer research. The quinazoline nucleus serves as a scaffold for antitumor drugs, particularly as inhibitors of tyrosine kinase receptors (TKR). Overexpression of these receptors occurs in various cancers (e.g., breast, ovarian, colon, and prostate). Some quinazoline derivatives, such as trimetrexate (TMQ) and piritrexim (PTX), act as potent lipophilic DHFR inhibitors with anticancer activity . Further exploration of the compound’s effects on cancer cells could yield valuable insights.
Drug Design and Pharmacodynamic Versatility
The quinazoline-4(3H)-one ring system, to which this compound belongs, is considered a privileged structural motif due to its versatility in synthetic derivatives and naturally occurring alkaloids. Quinazoline derivatives exhibit a broad spectrum of pharmaceutical activities, including antitumor, sedative, analgesic, antidiabetic, antibacterial, antifungal, and anti-inflammatory effects . Researchers continue to explore modifications of this scaffold for drug design and optimization.
Synthetic Strategies and Biologically Active Compounds
Researchers have investigated various synthetic pathways for constructing 2-arylbenzothiazoles, which are essential building blocks for benzothiazole-based drugs. These efforts aim to create more potent biologically active compounds. Understanding the synthetic strategies and exploring novel derivatives can lead to improved drug candidates .
Source of Acyl(1,3-benzothiazol-2-yl)ketenes
The compound’s thermal behavior has been studied, particularly its capability to serve as a source of acyl(1,3-benzothiazol-2-yl)ketenes. This information contributes to our understanding of its reactivity and potential applications .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with a broad spectrum of pharmaceutical activity profile, including antitumor, sedative, analgesic, antidiabetic, antibacterial, antifungal, and anti-inflammatory . They are known to act as inhibitors of tyrosine kinase receptors (TKR), which are overexpressed in a number of cancers .
Mode of Action
Benzothiazole derivatives are known to inhibit tyrosine kinase receptors, which could lead to the suppression of cancer cell growth .
Biochemical Pathways
The inhibition of tyrosine kinase receptors by benzothiazole derivatives can affect various downstream signaling pathways involved in cell growth and proliferation .
Pharmacokinetics
The admet calculation showed favorable pharmacokinetic profile of synthesized benzothiazole derivatives .
Result of Action
Benzothiazole derivatives have been found to manifest profound antimicrobial activity .
Action Environment
The stability and efficacy of benzothiazole derivatives can be influenced by various factors, including temperature, ph, and the presence of other substances .
Future Directions
properties
IUPAC Name |
N-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S3/c1-27(2)33(29,30)18-12-10-15(11-13-18)21(28)26-23(31)24-17-7-5-6-16(14-17)22-25-19-8-3-4-9-20(19)32-22/h3-14H,1-2H3,(H2,24,26,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJMZPCRGUKADL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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